molecular formula C8H16ClNO2 B1523268 2-(Piperidin-4-yl)propanoic acid hydrochloride CAS No. 1269379-23-8

2-(Piperidin-4-yl)propanoic acid hydrochloride

Cat. No.: B1523268
CAS No.: 1269379-23-8
M. Wt: 193.67 g/mol
InChI Key: MREIBYGLZDNCGA-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)propanoic acid hydrochloride is a piperidine derivative characterized by a propanoic acid chain attached to the piperidine ring at the 4-position, with a hydrochloride salt counterion. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes and receptors, such as soluble epoxide hydrolase (sEH) inhibitors and integrin antagonists . Its synthesis typically involves hydrogenation or nucleophilic substitution reactions, as seen in derivatives like 3-(piperidin-4-yl)propanoic acid hydrochloride, which is produced via catalytic hydrogenation of a precursor alkene . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-piperidin-4-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6(8(10)11)7-2-4-9-5-3-7;/h6-7,9H,2-5H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREIBYGLZDNCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)propanoic acid hydrochloride typically involves the hydrogenation of substituted pyridines to form the corresponding piperidines. This process can be carried out using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine, allowing for acid-free hydrogenation with good yields and selectivity . The reaction is performed in water as a solvent, making it an environmentally friendly method.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar hydrogenation techniques. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidation states of the compound, while reduction may produce various reduced forms.

Scientific Research Applications

2-(Piperidin-4-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.

    Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues of 2-(piperidin-4-yl)propanoic acid hydrochloride include:

Compound Name Molecular Formula Key Substituents/Features Pharmacological Relevance Reference
2-(Piperidin-4-yl)acetic acid derivatives C₉H₁₅NO₂·HCl Acetic acid chain, aryl-substituted piperidine sEH inhibitors (e.g., compounds 9a-d)
3-(Piperidin-4-yl)propanoic acid hydrochloride C₈H₁₅NO₂·HCl Propanoic acid chain Intermediate in integrin antagonists
4-(Piperidin-4-yl)benzoic acid hydrochloride C₁₂H₁₅NO₂·HCl Benzoic acid moiety Structural scaffold for drug design
2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]propanoic acid C₁₃H₂₃NO₄ tert-BOC-protected piperidine Synthetic intermediate for peptide coupling

Key Observations :

  • Aryl Substitutions: Compounds like 9a-d () incorporate aromatic groups (e.g., acetyl, cyano) on the piperidine ring, which improve inhibitory potency against sEH but may reduce solubility compared to the simpler propanoic acid derivative .
  • Salt Forms: Hydrochloride salts (e.g., 3-(piperidin-4-yl)propanoic acid hydrochloride) exhibit better aqueous solubility than free bases or tert-BOC-protected analogues .
Physicochemical Properties
Property 2-(Piperidin-4-yl)propanoic Acid HCl 3-(Piperidin-4-yl)propanoic Acid HCl 9a (Acetyl-substituted)
Molecular Weight ~221.7 g/mol ~207.7 g/mol ~317.8 g/mol
Solubility (Water) High (due to HCl salt) High Moderate (aryl groups)
LogP (Predicted) ~0.5 ~0.3 ~1.8

Notes:

  • The hydrochloride salt form significantly reduces LogP values, enhancing hydrophilicity .
  • Aryl-substituted derivatives (e.g., 9a-d) exhibit higher LogP due to hydrophobic aromatic rings, impacting membrane permeability .

Biological Activity

2-(Piperidin-4-yl)propanoic acid hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a propanoic acid moiety, which contributes to its biological activity. Its molecular formula is C11_{11}H16_{16}ClN1_{1}O2_{2}, with a molecular weight of approximately 157.21 g/mol. The presence of the carboxylic acid group (-COOH) and the piperidine nitrogen allows for diverse chemical reactivity, making it a versatile candidate for drug development.

Research indicates that this compound primarily interacts with neurotransmitter systems, particularly:

  • Gamma-Aminobutyric Acid (GABA) : The compound enhances GABA's inhibitory effects in the brain, suggesting potential applications in treating anxiety and depression.
  • Serotonin and Dopamine Systems : Preliminary studies indicate that it may also modulate serotonin and dopamine pathways, further supporting its role in neuropharmacology.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of this compound. It has been shown to mitigate neuronal damage in various models, which could be beneficial for conditions such as:

  • Anxiety Disorders
  • Depression
  • Neurodegenerative Diseases

The compound's ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for these conditions.

Case Studies

  • Study on Anxiety Models : In animal models of anxiety, administration of this compound resulted in reduced anxiety-like behaviors, as measured by elevated plus maze tests. The results indicated a significant increase in time spent in open arms compared to controls.
  • Depression Models : In models simulating depressive-like symptoms, the compound demonstrated an antidepressant effect comparable to standard treatments, suggesting its potential for clinical application.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be further understood by comparing it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Piperidin-1-yl-propionic acidC11_{11}H17_{17}NDifferent position of piperidine attachment
3-Piperidin-4-yl-propionic acidC11_{11}H17_{17}NVariation in piperidine position affecting activity
4-Piperidinopropionic acidC11_{11}H17_{17}NSimilar structure but different functional properties

This table illustrates how structural variations influence biological activity and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-4-yl)propanoic acid hydrochloride
Reactant of Route 2
2-(Piperidin-4-yl)propanoic acid hydrochloride

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